molecular formula C32H40N4O5 B13439764 12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone

12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone

Número de catálogo: B13439764
Peso molecular: 560.7 g/mol
Clave InChI: PSTVGQNKGYKRJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” is a synthetic derivative of Irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is designed to enhance the efficacy and reduce the side effects associated with Irinotecan.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” typically involves multi-step organic reactions. The process begins with the modification of the Irinotecan molecule to introduce the ethyl, hydroxymethyl, and hydroxypropyl groups. Common reagents used in these reactions include ethylating agents, hydroxymethylating agents, and hydroxypropylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.

Análisis De Reacciones Químicas

Types of Reactions

“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential as a chemotherapeutic agent with improved efficacy and reduced side effects compared to Irinotecan.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mecanismo De Acción

The mechanism of action of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The modifications to the Irinotecan molecule aim to enhance its binding affinity and selectivity for topoisomerase I, thereby increasing its anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

    Irinotecan: The parent compound, used in cancer treatment.

    Topotecan: Another topoisomerase I inhibitor with similar applications.

    SN-38: The active metabolite of Irinotecan, responsible for its anticancer effects.

Uniqueness

“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” is unique due to its specific modifications, which aim to improve its pharmacokinetic properties and reduce side effects. These modifications may result in better therapeutic outcomes compared to its parent compound and other similar agents.

Propiedades

Fórmula molecular

C32H40N4O5

Peso molecular

560.7 g/mol

Nombre IUPAC

[12-ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl)-9-oxo-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C32H40N4O5/c1-3-22-23-16-21(41-32(40)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)33-30-25(22)18-36-28(30)17-24(29(38)4-2)26(19-37)31(36)39/h8-9,16-17,20,29,37-38H,3-7,10-15,18-19H2,1-2H3

Clave InChI

PSTVGQNKGYKRJQ-UHFFFAOYSA-N

SMILES canónico

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.